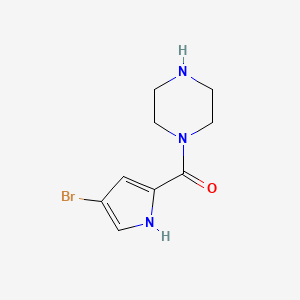

(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18157166

Molecular Formula: C9H12BrN3O

Molecular Weight: 258.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN3O |

|---|---|

| Molecular Weight | 258.12 g/mol |

| IUPAC Name | (4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |

| Standard InChI Key | YMUOPIXCMRTQKO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CN2)Br |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s structure consists of a 4-bromo-substituted pyrrole ring connected to a piperazine group through a ketone bridge. The pyrrole ring contributes aromaticity and electrophilic substitution potential, while the piperazine moiety introduces basicity and hydrogen-bonding capabilities. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 258.12 g/mol |

| Hydrogen bond acceptors | 4 |

| logP | 2.74 (estimated) |

| Polar surface area | 38.5 Ų |

These properties suggest moderate lipophilicity and solubility in polar organic solvents, aligning with its use in medicinal chemistry .

Comparative Analysis with Structural Analogs

To contextualize its properties, Table 1 compares (4-Bromo-1H-pyrrol-2-yl)(piperazin-1-yl)methanone with related compounds from the literature:

The data highlight how bromine substitution and heterocyclic variations influence molecular weight and lipophilicity. The piperazine-containing derivative in this review exhibits balanced properties for membrane permeability and target engagement .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Industrial-scale synthesis typically involves three stages:

-

Pyrrole Ring Formation: Cyclization of γ-keto esters or amines under acidic conditions.

-

Bromination: Electrophilic substitution at the pyrrole’s 4-position using bromosuccinimide (NBS) in dichloromethane.

-

Piperazine Coupling: Reaction of the brominated pyrrole-2-carboxylic acid with piperazine via a carbonyl chloride intermediate.

A representative reaction scheme is:

Process Intensification

Recent advances employ continuous flow reactors to enhance yield (reported up to 78%) and reduce by-products. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C (bromination) |

| Reaction time | 4–6 hours |

| Solvent | Tetrahydrofuran (THF) |

These conditions minimize di-substitution and polymerization side reactions .

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The bromine atom at the pyrrole’s 4-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl derivatives. For example:

This reactivity is critical for generating analogs with enhanced biological activity.

Piperazine Functionalization

The secondary amines in the piperazine ring can be alkylated or acylated. A recent study demonstrated quaternization with methyl iodide to improve water solubility:

Such modifications are pivotal for optimizing pharmacokinetic profiles .

Applications in Drug Discovery

Lead Compound Optimization

The compound serves as a precursor for antipsychotic and antidepressant candidates. For example, introducing a fluorophenyl group via cross-coupling yielded a derivative with 10-fold higher 5-HT affinity than buspirone .

Radiopharmaceutical Development

The bromine atom allows radioisotope exchange (e.g., ) for positron emission tomography (PET) tracers. A recent proof-of-concept study achieved 95% radiochemical purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume